Product packaging for 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol(Cat. No.:CAS No. 1824051-35-5)

2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol

Cat. No.: B1653416
CAS No.: 1824051-35-5
M. Wt: 171.24
InChI Key: ULNFQKRYRMPKOP-UHFFFAOYSA-N
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Description

2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol is a valuable spirocyclic oxetane derivative serving as a versatile building block in pharmaceutical research and drug discovery. This compound features a saturated spirocyclic system containing both oxetane and azetane rings, making it a metabolically robust and polar structural alternative to common motifs like morpholine . Its primary research value lies in its application as a synthetic intermediate for constructing more complex bioactive molecules. The spirocyclic oxetane core is recognized for its ability to improve physicochemical properties of drug candidates, such as solubility and metabolic stability, while the ethanol side chain provides a handle for further functionalization . This reagent has been effectively utilized in specific synthetic pathways, including the development of novel tetracyclic systems like spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole], demonstrating its utility in creating structurally diverse scaffolds for biological evaluation . Furthermore, the 2-oxa-7-azaspiro[3.5]nonane scaffold is incorporated into advanced drug discovery compounds, such as inhibitors targeting fibroblast growth factor receptors (FGFRs) for anticancer applications . This product is intended for research purposes only in a laboratory setting and is not for diagnostic, therapeutic, or personal use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H17NO2 B1653416 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol CAS No. 1824051-35-5

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(2-oxa-7-azaspiro[3.5]nonan-7-yl)ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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InChI

InChI=1S/C9H17NO2/c11-6-5-10-3-1-9(2-4-10)7-12-8-9/h11H,1-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ULNFQKRYRMPKOP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC12COC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID901288416
Record name 2-Oxa-7-azaspiro[3.5]nonane-7-ethanol
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Molecular Weight

171.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1824051-35-5
Record name 2-Oxa-7-azaspiro[3.5]nonane-7-ethanol
Source CAS Common Chemistry
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Oxa-7-azaspiro[3.5]nonane-7-ethanol
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Record name 2-{2-oxa-7-azaspiro[3.5]nonan-7-yl}ethan-1-ol
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Molecular Design and Structural Relationships of 2 2 Oxa 7 Azaspiro 3.5 Nonan 7 Yl Ethanol Analogues

Conformational Analysis and Stereochemical Impact of the Spiro[3.5]nonane System

The spiro[3.5]nonane framework, which consists of a four-membered oxetane (B1205548) ring and a six-membered piperidine (B6355638) ring sharing a single carbon atom (the spiro center), imposes significant conformational constraints that are crucial to its role in molecular design. The rigidity of this spirocyclic system helps to lock the molecule into a more defined three-dimensional orientation compared to more flexible acyclic or monocyclic analogues. This reduction in conformational flexibility can be advantageous in drug design, as it can lead to a more precise orientation of binding elements for interaction with biological targets, potentially improving efficacy and selectivity.

The six-membered piperidine ring within the 2-oxa-7-azaspiro[3.5]nonane system is expected to adopt a chair conformation, which is the most stable conformation for cyclohexane (B81311) and its heterocyclic analogues. In this chair form, substituents can occupy either axial or equatorial positions. The spiro fusion to the oxetane ring, however, restricts the typical ring-flipping observed in simple piperidines. This conformational locking has a profound stereochemical impact, as the spatial orientation of any substituents on the piperidine ring becomes relatively fixed. Computational studies on similar aza-spiro ring formations have highlighted that the transition state conformations during their synthesis have distinct puckering preferences that dictate the final stereochemical outcome. nih.gov

The presence of the spiro center also introduces a new element of chirality if the substitution pattern allows. This chirality is a critical consideration in medicinal chemistry, as different enantiomers of a drug can exhibit vastly different pharmacological activities and metabolic profiles. The defined stereochemistry of the spiro[3.5]nonane system is therefore a key feature that can be exploited to optimize drug-target interactions.

Structural Analogy with Ubiquitous Morpholine (B109124) and Related Heterocycles

In the landscape of medicinal chemistry, certain heterocyclic structures, often referred to as "privileged scaffolds," appear frequently in a wide array of bioactive molecules. Morpholine, a six-membered heterocycle containing both an oxygen and a nitrogen atom, is one such ubiquitous scaffold. The 2-oxa-7-azaspiro[3.5]nonane moiety can be considered a structural analogue and a bioisosteric replacement for morpholine and the related piperidine ring.

Bioisosteres are substituents or groups with similar physical or chemical properties that impart similar biological properties to a chemical compound. The replacement of a common scaffold with a bioisostere is a widely used strategy to modulate the physicochemical and pharmacokinetic properties of a drug candidate. For instance, spirocyclic systems like 2-oxa-7-azaspiro[3.5]nonane are often employed to improve metabolic stability, as the quaternary spiro center can be less susceptible to enzymatic degradation compared to the methylene (B1212753) groups in morpholine or piperidine. univ.kiev.ua

Table 1: Comparison of Structural and Physicochemical Properties
PropertyMorpholinePiperidine2-Oxa-7-azaspiro[3.5]nonane
Ring SystemMonocyclicMonocyclicSpirocyclic
Heteroatoms1 x O, 1 x N1 x N1 x O, 1 x N
FlexibilityFlexible (Chair-Boat Interconversion)Flexible (Chair-Chair Interconversion)Rigid
3D CharacterModerateModerateHigh

Exploration of Bioisosteric Replacements and Scaffold Hopping Strategies from 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol

The concept of bioisosterism is a powerful tool in lead optimization. The use of spirocyclic scaffolds, such as the 2-oxa-7-azaspiro[3.5]nonane system, as bioisosteric replacements for more traditional heterocycles like morpholine and piperidine has gained significant traction in drug discovery. univ.kiev.ua This strategy is often employed to address issues related to metabolic instability, solubility, and lipophilicity. For example, replacing a morpholine ring with a spiro-morpholine analogue has been shown to be an effective strategy to tackle non-oxidative metabolism while retaining biological activity. nih.gov

Scaffold hopping is a computational or medicinal chemistry strategy that involves replacing the core structure of a molecule with a topologically different scaffold while maintaining the original orientation of the key binding groups. This approach is used to explore new chemical space, improve compound properties, and circumvent existing patents. The 2-oxa-7-azaspiro[3.5]nonane scaffold is an excellent candidate for scaffold hopping from morpholine- or piperidine-containing compounds. A successful scaffold hopping strategy can lead to the identification of novel compounds with improved pharmacological profiles. dundee.ac.uk

For instance, a research program might start with a lead compound containing a morpholine moiety that exhibits good potency but poor metabolic stability. By replacing the morpholine with a 2-oxa-7-azaspiro[3.5]nonane ring, medicinal chemists can introduce a more rigid and metabolically robust core, while the ethanol (B145695) side chain can be maintained to preserve the key interactions with the biological target. This type of strategic modification is central to the iterative process of drug development.

Impact of the Ethanol Side Chain on Molecular Conformation and Intermolecular Interactions

The conformational flexibility of the ethanol side chain, primarily through rotation around the C-C and C-N bonds, allows it to adopt various orientations relative to the spirocyclic core. This flexibility can be crucial for optimizing interactions within a binding pocket. The hydroxyl group can engage in key hydrogen bonding interactions that anchor the molecule to its target. Furthermore, the presence of the ethanol side chain can influence the conformational preference of the piperidine ring to which it is attached.

In terms of intermolecular interactions, the hydroxyl group of the ethanol side chain can form strong hydrogen bonds with water molecules, which can impact the compound's aqueous solubility. In a biological context, this hydroxyl group is often a key pharmacophoric feature, forming specific hydrogen bonds with amino acid residues in the active site of a protein. The nitrogen atom of the piperidine ring is also a hydrogen bond acceptor, and its basicity will be influenced by the presence of the electron-withdrawing hydroxyl group on the ethyl substituent. The interplay between the rigid spirocyclic core and the flexible, interactive ethanol side chain is a defining characteristic of this compound and its analogues.

Table 2: Potential Intermolecular Interactions of the Ethanol Side Chain
Functional GroupInteraction TypePotential Partner in a Biological System
Hydroxyl (-OH)Hydrogen Bond Donor/AcceptorAmino acid side chains (e.g., Ser, Thr, Asp, Glu, His), backbone carbonyls/amides, water
Piperidine Nitrogen (N)Hydrogen Bond AcceptorAmino acid side chains (e.g., Ser, Thr, Tyr), water
Oxetane Oxygen (O)Hydrogen Bond AcceptorAmino acid side chains (e.g., Ser, Thr, Tyr), water

Biological Relevance and Molecular Interactions of 2 2 Oxa 7 Azaspiro 3.5 Nonan 7 Yl Ethanol Derivatives in Vitro Studies

Utility as a Scaffold in Structure-Activity Relationship (SAR) Studies for Molecular Recognition

The 2-oxa-7-azaspiro[3.5]nonane framework serves as a valuable scaffold in structure-activity relationship (SAR) studies. Its rigid, spirocyclic nature provides a defined orientation for appended functional groups, allowing for systematic exploration of how different substituents influence molecular recognition by biological targets. This is particularly useful in drug design, where precise positioning of chemical groups is critical for optimizing interactions with proteins and enzymes.

The synthesis of various functionalized derivatives of 7-oxa-2-azaspiro[3.5]nonane-1-carboxylic acid, a related spirocyclic compound, highlights the adaptability of this scaffold for creating diverse molecular architectures aimed at improving pharmacological properties. univ.kiev.uaresearchgate.netuniv.kiev.ua By modifying the substituents on the spirocyclic core, researchers can fine-tune the compound's properties to enhance its activity profile. univ.kiev.uaresearchgate.netuniv.kiev.ua The ability to generate a library of derivatives from a common scaffold is a cornerstone of modern medicinal chemistry, enabling the systematic investigation of SAR and the identification of lead compounds with improved potency and selectivity.

Investigations into Hydrogen Bonding Networks and Lipophilicity Contributions

The 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol molecule possesses both hydrogen bond donor (the hydroxyl group) and acceptor (the nitrogen and oxygen atoms) capabilities. nih.gov These features are crucial for forming specific interactions within the binding pockets of target proteins. The spatial arrangement of these functional groups, dictated by the spirocyclic scaffold, can lead to favorable hydrogen bonding networks that contribute significantly to binding affinity.

Furthermore, the lipophilicity of molecules is a critical parameter in drug discovery, influencing solubility, permeability, and metabolic stability. Interestingly, the introduction of azaspiro[3.3]heptane moieties, which are structurally related to the 2-oxa-7-azaspiro[3.5]nonane core, has been shown in some cases to lower the lipophilicity (logD7.4) of molecules compared to more common six-membered ring heterocycles like morpholine (B109124) or piperidine (B6355638). researchgate.netnih.gov This seemingly counter-intuitive effect, where adding a carbon atom can decrease lipophilicity, is thought to be related to an increase in the molecule's basicity. researchgate.net Such modulation of lipophilicity is a key strategy for optimizing the pharmacokinetic properties of drug candidates.

Ligand-Target Binding Characterization and Affinity Modulation

The 2-oxa-7-azaspiro[3.5]nonane scaffold has been incorporated into molecules designed to interact with various biological targets, demonstrating its potential for modulating ligand-target binding and affinity.

NAD(P)H:quinone oxidoreductase 1 (NQO1) is an enzyme overexpressed in many tumors and is a target for cancer therapy. researchgate.net The development of NQO1 inhibitors is an active area of research. researchgate.netresearchgate.netrsc.org While specific studies detailing the interaction of this compound derivatives with NQO1 are not extensively available, the principles of scaffold-based inhibitor design are highly relevant.

Shape-based virtual screening and cascade docking are computational techniques used to identify novel NQO1 inhibitors. rsc.orgrsc.org These methods rely on identifying compounds with shapes and chemical features complementary to the enzyme's active site. The rigid and defined geometry of the 2-oxa-7-azaspiro[3.5]nonane scaffold makes it an attractive candidate for such in silico approaches. By using this scaffold as a building block, novel inhibitors with potentially high affinity and selectivity for NQO1 could be designed and synthesized.

Table 1: Examples of NQO1 Inhibitors and their Activities (Note: These are general NQO1 inhibitors and not specifically derivatives of this compound)

Compound pIC50 (M)
S1 6.39
S3 7.42
S6 6.63
S7 6.43
S8 7.02
AS2 6.78
AS3 6.59
AS6 6.72

Data sourced from a study on novel NQO1 inhibitors. rsc.org

The B-cell lymphoma 2 (Bcl-2) family of proteins are key regulators of apoptosis (programmed cell death), and their dysregulation is a hallmark of many cancers. nih.govnih.govresearchgate.net Overexpression of anti-apoptotic Bcl-2 proteins allows cancer cells to evade cell death, making these proteins attractive targets for therapeutic intervention. nih.govresearchgate.net

Small molecules that mimic the action of pro-apoptotic BH3-only proteins can bind to and inhibit anti-apoptotic Bcl-2 family members, thereby restoring the cell's ability to undergo apoptosis. nih.gov The design of such "BH3 mimetics" often involves creating rigid scaffolds that can present key functional groups in the correct orientation to interact with the binding groove of the target Bcl-2 protein. The 2-oxa-7-azaspiro[3.5]nonane scaffold, with its inherent three-dimensionality, could potentially serve as a core structure for developing novel Bcl-2 family protein inhibitors.

The versatility of the 2-oxa-7-azaspiro[3.5]nonane scaffold extends to its potential use in developing inhibitors for a wide range of enzymes and modulators for various receptors. For instance, related 7-azaspiro[3.5]nonane derivatives have been successfully designed as potent agonists for GPR119, a G-protein coupled receptor involved in glucose homeostasis. nih.gov This demonstrates that the spirocyclic core can be effectively utilized to create molecules that bind with high affinity to receptor targets.

Furthermore, spirocyclic structures have been employed in the design of inhibitors for viral proteases, such as the SARS-CoV-2 3C-like protease. nih.gov The rigid nature of these scaffolds helps to pre-organize the molecule into a conformation that is favorable for binding to the enzyme's active site, a key principle in rational drug design.

Mechanisms of Molecular Action (In Vitro)

The in vitro mechanisms of action for derivatives of this compound are intrinsically linked to their ability to specifically interact with their biological targets. For enzyme inhibitors, the mechanism would typically involve competitive or non-competitive binding to the enzyme's active site or an allosteric site, thereby preventing the natural substrate from binding and being processed.

Allosteric Modulation Studies

Allosteric modulation refers to the process by which a ligand binds to a site on a receptor (an allosteric site) that is distinct from the primary, or orthosteric, binding site. This binding event induces a conformational change in the receptor, thereby modifying the affinity or efficacy of the endogenous ligand or other drugs at the orthosteric site. nih.gov This mechanism offers a sophisticated means of fine-tuning receptor activity. nih.gov

While direct allosteric modulation studies on this compound are not extensively detailed in available literature, research on related spirocyclic compounds provides insight into their potential as allosteric modulators. For instance, ligands targeting sigma-1 receptors (σ1R), a class of proteins where many spirocyclic compounds show activity, can allosterically modulate the function of other critical receptors. sigmaaldrich.comnih.gov The sigma-1 receptor itself is a unique ligand-regulated molecular chaperone, and its activation can influence various ion channels and receptor systems, including NMDA and cholinergic receptors. sigmaaldrich.comnih.gov

Furthermore, the concept of using monoclonal antibodies to target allosteric sites on receptors like the insulin (B600854) receptor has been explored, demonstrating that allosteric modulation is a viable strategy that is not limited to small molecules. nih.gov The investigation of spirocyclic derivatives often involves exploring their effects on G-protein coupled receptors (GPCRs), where allosteric modulation is a well-established mechanism for achieving greater selectivity and a more nuanced physiological response compared to direct agonists or antagonists. nih.govnih.gov

Orthosteric Binding Mechanisms

Orthosteric binding involves a ligand that binds directly to the primary, evolutionarily conserved site on a receptor, the same site recognized by the endogenous ligand. This type of interaction typically results in either competitive agonism or antagonism.

In vitro studies have successfully characterized the orthosteric binding of derivatives of the core azaspiro[3.5]nonane structure to several protein targets.

G-Protein Coupled Receptor (GPR119) Agonism: Research into novel GPR119 agonists identified a series of 7-azaspiro[3.5]nonane derivatives as potent binders. nih.gov Through systematic optimization of substituents on the piperidine nitrogen and an aryl group, compound 54g was identified as a potent GPR119 agonist. nih.gov This optimization process, aimed at enhancing binding affinity and functional activity, is characteristic of targeting an orthosteric site. The study demonstrated that these spirocyclic compounds could effectively occupy the binding pocket and trigger the receptor's signaling cascade. nih.gov

Sigma Receptor (σR) Binding: Sigma receptors, particularly the σ1R and σ2R subtypes, are prominent targets for spirocyclic ligands. sigmaaldrich.com The binding is typically evaluated in vitro using radioligand binding assays, where the test compound's ability to displace a known high-affinity radioligand from the receptor is measured. This competitive displacement is a hallmark of orthosteric binding. For example, a series of 2,6-diazaspiro[3.4]octan-7-one derivatives were designed and evaluated as potent σ1R antagonists based on the co-crystal structure of a known ligand in the receptor's binding site. nih.gov Through detailed structure-activity relationship studies, compound 32 was identified as a potent antagonist, indicating its effective occupation of the orthosteric site. nih.gov

Evaluation of Metabolic Stability and Bioavailability Determinants (In Vitro Models)

The metabolic stability of a drug candidate is a critical determinant of its pharmacokinetic profile, including its half-life and bioavailability. nih.gov In vitro models are indispensable for the early assessment of a compound's susceptibility to biotransformation by metabolic enzymes. nih.govnuvisan.com These assays typically involve incubating the compound with liver fractions, such as microsomes or S9 fractions, or with whole hepatocytes, and then monitoring the rate of its disappearance over time. nuvisan.comwuxiapptec.com

Spirocyclic scaffolds, such as the 2-oxa-7-azaspiro[3.5]nonane core, are often explored in drug design with the aim of improving metabolic stability. univ.kiev.uaresearchgate.net The rigid, three-dimensional nature of these structures can make them less susceptible to metabolism by oxidative enzymes like Cytochrome P450 (CYP), which is a common liability for many piperidine-containing compounds. univ.kiev.ua

In vitro studies on derivatives of related azaspiro[3.5]nonane structures have yielded valuable data on their metabolic profiles.

KRAS G12C Inhibitors: In a study focused on developing covalent inhibitors for KRAS G12C, a series of 1-{2,7-diazaspiro[3.5]nonan-2-yl}prop-2-en-1-one derivatives were synthesized. The lead compound was optimized to improve metabolic stability. The resulting compound, 7b , demonstrated high stability in both human and mouse liver microsomes, a key property for its advancement as a drug candidate. nih.gov

The following interactive table summarizes key findings from in vitro metabolic stability studies of representative spirocyclic derivatives.

Table 1: In Vitro Metabolic Stability Data for Representative Spirocyclic Derivatives Click on the headers to sort the data.

Compound/Derivative ClassCore ScaffoldIn Vitro ModelKey FindingReference
Compound 7b 1-{2,7-Diazaspiro[3.5]nonan-2-yl}prop-2-en-1-oneHuman & Mouse Liver MicrosomesHigh metabolic stability observed. nih.gov
trans-76 & cis-76 Spiro[3.3]heptaneHuman Liver Microsomes (HLM)Significantly lower metabolic stability compared to the parent drug (Sonidegib). mykhailiukchem.org
General Azaspiro Derivatives 2-Azaspiro[3.3]heptaneN/A (Conceptual)Spirocyclic cores are explored to improve stability against oxidative enzymes compared to piperidine. univ.kiev.uaresearchgate.net
GPR119 Agonist (54g) 7-Azaspiro[3.5]nonaneSprague-Dawley Rat MicrosomesShowed a desirable pharmacokinetic profile, implying adequate metabolic stability in rats. nih.gov

Advanced Spectroscopic and Crystallographic Characterization of 2 2 Oxa 7 Azaspiro 3.5 Nonan 7 Yl Ethanol and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment and Conformational Analysis

NMR spectroscopy is an indispensable tool for the unambiguous structural determination of organic molecules like 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial arrangement of atoms within the molecule.

¹H NMR and ¹³C NMR Techniques

One-dimensional ¹H and ¹³C NMR spectra offer a foundational view of the molecule's structure. The ¹H NMR spectrum reveals the number of distinct proton environments and their neighboring protons through chemical shifts (δ) and spin-spin coupling patterns. For this compound, specific resonances corresponding to the ethanol (B145695) side chain and the spirocyclic core would be expected.

The ¹³C NMR spectrum provides complementary information by showing the number of unique carbon environments. The chemical shifts of the carbon atoms are indicative of their hybridization and bonding environment (e.g., carbons adjacent to oxygen or nitrogen atoms appear at characteristic downfield shifts).

Table 1: Representative ¹H and ¹³C NMR Data

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)
Ethanol -CH₂OH~3.6~59.0
Ethanol -CH₂N~2.7~60.0
Oxetane (B1205548) -CH₂-~4.5~78.0
Piperidine (B6355638) -CH₂N~2.5~52.0
Piperidine -CH₂-~1.7~30.0
Spirocyclic CNot Applicable~40.0

Note: The chemical shifts are approximate and can vary based on the solvent and other experimental conditions.

2D NMR Experiments (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional (2D) NMR experiments are crucial for assembling the complete molecular structure and defining its stereochemistry.

COSY (Correlation Spectroscopy): This experiment identifies protons that are coupled to each other, typically on adjacent carbons. For instance, it would show a correlation between the two methylene (B1212753) groups of the ethanol side chain.

HSQC (Heteronuclear Single Quantum Coherence): HSQC correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon resonance based on the chemical shift of its attached proton(s).

HMBC (Heteronuclear Multiple Bond Correlation): HMBC reveals long-range (typically 2-3 bond) correlations between protons and carbons. This is particularly useful for identifying quaternary carbons, like the spirocyclic center, and for connecting different fragments of the molecule, such as linking the ethanol side chain to the nitrogen atom of the piperidine ring.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY is instrumental in determining the stereochemistry and conformational preferences of a molecule. It identifies protons that are close in space, regardless of whether they are connected through bonds. For a spirocyclic system like this compound, NOESY can reveal the spatial relationships between the protons on the oxetane and piperidine rings, helping to define the chair or boat conformation of the piperidine ring and the relative orientation of the substituents.

Mass Spectrometry (MS) for Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. It is essential for determining the molecular weight of a compound and can provide valuable structural information through the analysis of fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry provides a highly accurate measurement of the molecular mass of a compound, allowing for the determination of its elemental formula. For this compound (C₉H₁₇NO₂), HRMS would be used to confirm its molecular formula by comparing the experimentally measured exact mass to the calculated theoretical mass.

Table 2: HRMS Data for this compound

IonCalculated m/z
[M+H]⁺172.1332
[M+Na]⁺194.1151

Tandem Mass Spectrometry for Structural Elucidation

Tandem Mass Spectrometry (MS/MS) involves multiple stages of mass analysis, typically by selecting a precursor ion, fragmenting it, and then analyzing the resulting product ions. The fragmentation pattern is often unique to a particular molecular structure and can be used to confirm the identity of a compound or to elucidate the structure of an unknown. The fragmentation of this compound would likely involve characteristic losses of the ethanol side chain and cleavages within the spirocyclic ring system, providing further confirmation of its structure.

X-ray Crystallography for Absolute Stereochemistry and Solid-State Conformation

X-ray crystallography is the most definitive method for determining the three-dimensional structure of a crystalline compound. By analyzing the diffraction pattern of X-rays passing through a single crystal, it is possible to determine the precise arrangement of atoms in the solid state.

For a chiral molecule, X-ray crystallography can be used to determine its absolute stereochemistry. In the case of derivatives of this compound, this technique would provide unambiguous proof of the spatial arrangement of the atoms, including the conformation of the piperidine and oxetane rings. For instance, a crystal structure of a derivative, 7'-bromo-1',2'-dihydro-4'H-spiro[oxetane-3,3'-pyrido[1,2-a]benzimidazole], has been reported, confirming the connectivity and solid-state conformation of the 2-oxa-7-azaspiro[3.5]nonane moiety within that larger structure. mdpi.com This information is invaluable for understanding the molecule's shape and how it might interact with other molecules.

Crystal Structure Determination of this compound

There is no available data regarding the single-crystal X-ray diffraction analysis of this compound. Therefore, a data table with crystallographic parameters cannot be generated.

Computational Chemistry and Theoretical Investigations of 2 2 Oxa 7 Azaspiro 3.5 Nonan 7 Yl Ethanol

Quantum Chemical Calculations for Electronic Structure and Reactivity Predictions

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These methods can elucidate regions of high or low electron density, which are crucial for predicting chemical reactivity.

Density Functional Theory (DFT) is a computational quantum mechanical modeling method used to investigate the electronic structure of many-body systems. It is a widely used tool for predicting molecular properties such as geometry, vibrational frequencies, and electronic distribution. For 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol, DFT calculations, likely using a functional like B3LYP with a basis set such as 6-311++G(d,p), could be employed to determine its most stable three-dimensional conformation and to map its electrostatic potential. tandfonline.com

The electrostatic potential map would highlight the electron-rich regions, such as the oxygen and nitrogen atoms, which are likely sites for electrophilic attack or hydrogen bonding. Conversely, electron-deficient regions, primarily around hydrogen atoms, would be susceptible to nucleophilic attack. These calculations are foundational for understanding the molecule's reactivity and intermolecular interactions. bohrium.com

Table 1: Predicted Electronic Properties from DFT Calculations for a Representative Azaspiroalkane Scaffold

PropertyPredicted ValueSignificance
Dipole Moment~2.5 - 3.5 DIndicates the molecule's overall polarity, influencing solubility and intermolecular forces.
Molar Refractivity~45 - 55 cm³/molRelates to the molecule's volume and polarizability, affecting binding interactions.
Polar Surface Area~30 - 40 ŲCrucial for predicting cell permeability and drug transport properties.

Note: The data in this table is illustrative and based on general values for similar heterocyclic compounds, not on specific experimental or computational results for this compound.

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO represents the ability to donate an electron, while the LUMO represents the ability to accept an electron. The energy gap between the HOMO and LUMO is a critical parameter for determining a molecule's kinetic stability and chemical reactivity. bohrium.com

For this compound, the HOMO is expected to be localized on the nitrogen and oxygen atoms due to the presence of lone pairs of electrons. The LUMO, on the other hand, would likely be distributed across the C-N and C-O antibonding orbitals. A smaller HOMO-LUMO gap would suggest higher reactivity. bohrium.com

Table 2: Illustrative Frontier Molecular Orbital Energies for a Spirocyclic Amine

Molecular OrbitalEnergy (eV)Implication for Reactivity
HOMO-6.5Indicates regions susceptible to electrophilic attack (electron-donating).
LUMO1.5Indicates regions susceptible to nucleophilic attack (electron-accepting).
HOMO-LUMO Gap8.0A larger gap suggests higher kinetic stability and lower chemical reactivity.

Note: These energy values are hypothetical and serve to illustrate the concepts of FMO analysis for a molecule like this compound.

Molecular Dynamics (MD) Simulations for Conformational Sampling and Dynamics

While quantum chemical calculations provide insights into static molecular properties, Molecular Dynamics (MD) simulations offer a view of a molecule's behavior over time. By solving Newton's equations of motion for a system of atoms, MD simulations can explore the conformational landscape of this compound in a simulated physiological environment. researchgate.net

These simulations would reveal the flexibility of the spirocyclic core and the rotational freedom of the ethanol (B145695) substituent. The piperidine (B6355638) ring is known to adopt chair and boat conformations, and MD simulations could quantify the energetic barriers between these forms and their relative populations. wikipedia.org Understanding the dynamic nature of the molecule is crucial, as its biological activity is often dependent on its ability to adopt a specific conformation to fit into a binding site. researchgate.net

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. acs.org For this compound, docking studies could be used to screen for potential biological targets, such as enzymes or receptors. The inherent three-dimensionality of spirocyclic scaffolds can be advantageous for fitting into well-defined protein binding pockets. ed.ac.uk

In a typical docking study, the 3D structure of the target protein is obtained from a repository like the Protein Data Bank. The this compound molecule is then computationally placed into the binding site of the target in various orientations and conformations. A scoring function is used to estimate the binding affinity for each pose, with lower scores generally indicating a more favorable interaction. These studies can predict key interactions, such as hydrogen bonds and hydrophobic contacts, that stabilize the ligand-target complex. nih.gov

Table 3: Hypothetical Molecular Docking Results for this compound with a Kinase Target

ParameterResultInterpretation
Binding Affinity (kcal/mol)-7.5A strong predicted binding affinity, suggesting potential inhibitory activity.
Key Interacting ResiduesASN, ARG, TYRHighlights the specific amino acids in the target's binding site that form interactions.
Types of InteractionsHydrogen bonds with the hydroxyl group and nitrogen atom; hydrophobic interactions with the spirocyclic core.Details the nature of the forces stabilizing the ligand-protein complex.

Note: This data is for illustrative purposes and does not represent actual docking results for this compound against a specific kinase.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Design Optimization

Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. nih.gov If a series of derivatives of the 2-oxa-7-azaspiro[3.5]nonane scaffold were synthesized and tested for a specific biological activity, a QSAR model could be developed to guide the design of more potent analogs. nih.gov

The process involves calculating a set of molecular descriptors (e.g., electronic, steric, and hydrophobic properties) for each compound in the series. Statistical methods are then used to build a mathematical equation that correlates these descriptors with the observed biological activity. The resulting model can be used to predict the activity of new, unsynthesized compounds, thereby prioritizing synthetic efforts.

Virtual Screening Approaches Utilizing the 2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol Scaffold

The 2-oxa-7-azaspiro[3.5]nonane scaffold can be used as a starting point in virtual screening campaigns to identify novel bioactive compounds. nih.gov Large chemical libraries, containing millions of virtual compounds, can be filtered to include only those that contain this core structure. These focused libraries can then be docked into the binding site of a target protein to identify potential hits. nih.gov

This scaffold-based virtual screening approach is an efficient way to explore the chemical space around a known privileged structure. The three-dimensional nature of the spirocyclic system makes it an attractive scaffold for generating libraries with high structural diversity, which can increase the chances of discovering novel ligands for challenging biological targets. u-strasbg.fr

Future Directions and Emerging Applications of 2 2 Oxa 7 Azaspiro 3.5 Nonan 7 Yl Ethanol

Expansion of the 2-Oxa-7-azaspiro[3.5]nonane Motif into Novel Heterocyclic Systems

The structural rigidity and defined three-dimensional geometry of the 2-oxa-7-azaspiro[3.5]nonane scaffold make it an excellent starting point for the synthesis of more complex heterocyclic systems. Researchers have already demonstrated the utility of this motif as a building block. For instance, the core amine can be elaborated into precursor molecules like o-cycloalkylaminoacetanilides. These intermediates can then undergo oxidative cyclization to create novel, spiro-fused tetracyclic systems, such as oxetane-fused benzimidazoles. mdpi.com

This strategy allows for the creation of diverse molecular libraries with precisely controlled spatial arrangements of functional groups. Future work is anticipated to expand this concept by:

Varying the Cyclization Partners: Employing different reagents and reaction conditions to fuse a wider array of heterocyclic rings (e.g., quinolones, triazoles, pyrazoles) onto the spirocyclic core.

Functionalizing the Core: Introducing substituents onto the piperidine (B6355638) or oxetane (B1205548) rings prior to cyclization to explore new chemical space.

Creating Polycyclic Architectures: Using the initial fused product as a substrate for further annulation reactions, leading to highly complex and unique molecular frameworks.

One promising direction involves the preparation of quinone analogues derived from these fused systems for evaluation in anti-cancer studies. mdpi.com The table below outlines potential novel heterocyclic systems derivable from the 2-oxa-7-azaspiro[3.5]nonane motif.

Starting MotifReaction TypePotential Novel Heterocycle
2-Oxa-7-azaspiro[3.5]nonaneOxidative CyclizationSpiro[oxetane-benzimidazole]
2-Oxa-7-azaspiro[3.5]nonaneMulti-component ReactionSpiro[oxetane-dihydropyrimidine]
2-Oxa-7-azaspiro[3.5]nonaneCycloadditionSpiro[oxetane-isoxazoline]

Integration into Fragment-Based Drug Discovery (FBDD) Platforms

Fragment-based drug discovery (FBDD) is a powerful method for identifying lead compounds by screening small, low-complexity molecules ("fragments") that bind weakly to a biological target. drugdiscoverychemistry.com The 2-oxa-7-azaspiro[3.5]nonane motif, and by extension 2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol, is exceptionally well-suited for FBDD for several reasons:

Low Molecular Weight and Complexity: The core scaffold is small and adheres to the "Rule of Three" often used to define ideal fragments.

Three-Dimensionality (High Fsp³): Unlike flat aromatic fragments, the spirocyclic nature of the core provides a defined 3D architecture. This "escape from flatland" is a key strategy for improving the physicochemical properties and clinical success rates of drug candidates. univ.kiev.uabldpharm.com

Vectorial Projection: The spiro center acts as a rigid anchor, projecting substituents into distinct vectors in 3D space, which can be exploited to explore binding pockets more effectively than linear or planar molecules. tandfonline.com

Novelty: Spirocyclic fragments are underrepresented in typical screening libraries, offering a source of novel chemical matter and intellectual property. tandfonline.com

Future efforts will likely focus on creating specialized fragment libraries enriched with spirocycles like 2-oxa-7-azaspiro[3.5]nonane. tandfonline.com The ethanol (B145695) sidechain of the titular compound provides a convenient handle for linking to other fragments or for growing the initial hit into a more potent lead compound, a common strategy in FBDD campaigns. drugdiscoverychemistry.com

Development of Advanced Synthetic Methodologies for Derivatives

The broader application of the 2-oxa-7-azaspiro[3.5]nonane scaffold depends on the availability of efficient and versatile synthetic routes to create a wide range of derivatives. While syntheses for the parent scaffold exist, future research will focus on more advanced and scalable methodologies. mdpi.comresearchgate.net

Key areas for development include:

Asymmetric Synthesis: Developing methods to produce enantiomerically pure derivatives, which is crucial as different stereoisomers often have vastly different biological activities.

Late-Stage Functionalization: Creating reactions that can modify the spirocyclic core after it has been assembled. This would allow for the rapid generation of analogues from a common intermediate, accelerating structure-activity relationship (SAR) studies.

Flow Chemistry and High-Throughput Synthesis: Adapting existing syntheses to automated platforms to enable the rapid production of large libraries of derivatives for screening. nih.gov

Novel Cyclization Strategies: Exploring new chemical reactions, such as photocatalysis or multicomponent reactions, to construct the spirocyclic framework with greater efficiency and under milder conditions. walshmedicalmedia.com

These advanced methods will be critical for producing the diverse sets of functionalized derivatives needed to fully exploit the potential of this scaffold in drug discovery. univ.kiev.uaresearchgate.net

Exploration of Additional In Vitro Biological Targets

Derivatives of the parent 7-azaspiro[3.5]nonane scaffold have already shown activity against several biological targets, highlighting the therapeutic potential of this chemical class. For example, specific derivatives have been identified as potent agonists of G-protein coupled receptor 119 (GPR119), a target for metabolic diseases, and as covalent inhibitors of KRAS G12C, a key oncogene. nih.govresearchgate.net Furthermore, the fusion of the 2-oxa-7-azaspiro[3.5]nonane motif to other systems is being explored for anti-cancer applications. mdpi.com

The unique structural and physicochemical properties conferred by the spirocyclic oxetane suggest that derivatives of this compound could be active against a much broader range of targets. Future screening campaigns will likely investigate its utility in areas such as:

Central Nervous System (CNS) Disorders: The scaffold's properties may be amenable to targeting receptors and enzymes implicated in neurological conditions. nih.gov

Infectious Diseases: The rigid structure could be optimized to fit the active sites of viral or bacterial enzymes.

Protein-Protein Interactions (PPIs): The 3D arrangement of substituents on a spirocyclic core is ideal for disrupting the large, often flat surfaces involved in PPIs.

The table below summarizes known and potential biological targets for azaspiro[3.5]nonane derivatives.

Target ClassSpecific Target ExampleTherapeutic Area
G-Protein Coupled ReceptorsGPR119Metabolic Disease
OncogenesKRAS G12COncology
EnzymesViral ProteasesInfectious Disease
Ion ChannelsSigma Receptors (σ₁)Neurology, Oncology
Protein-Protein Interactionsp53-MDM2Oncology

Contribution to the Understanding of Spirocyclic Structure-Function Relationships

The rigid nature of spirocyclic scaffolds provides a powerful tool for understanding how the three-dimensional arrangement of a molecule affects its biological function. nih.gov Unlike flexible aliphatic chains or even conformationally mobile rings like cyclohexane (B81311), the spiro junction locks the two rings in a fixed orientation. This conformational constraint is a significant advantage in medicinal chemistry. bldpharm.com

By synthesizing and testing a series of derivatives of this compound where functional groups are systematically placed at different positions, researchers can:

Deconvolute Conformational Effects: Precisely map the topology of a target's binding site without the ambiguity caused by ligand flexibility. bldpharm.com

Optimize Physicochemical Properties: Study how the spirocyclic core influences properties like solubility, lipophilicity, and metabolic stability. For instance, replacing a common morpholine (B109124) ring with an azaspirocycle has been shown to lower lipophilicity (logD) and improve metabolic stability. bldpharm.com

Develop Superior Bioisosteres: The 2-oxa-7-azaspiro[3.5]nonane motif can be considered a rigid, 3D-bioisostere of more common, flexible fragments like piperidine or morpholine. univ.kiev.ua Studying these replacements helps build a deeper understanding of the principles of bioisosterism and the "escape from flatland" concept. univ.kiev.uabldpharm.com

Ultimately, detailed structure-activity relationship (SAR) and structure-property relationship (SPR) studies on this and related spirocyclic systems will contribute valuable knowledge to the broader field of rational drug design, helping chemists create safer and more effective medicines. nih.gov

Q & A

Q. Advanced

  • Solvent Selection : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity of intermediates .
  • Base Strength : Use K₂CO₃ (8.40 mmol) to deprotonate reactants while avoiding side reactions .
  • Temperature Control : Reflux (5 h) ensures complete substitution; shorter durations may lead to unreacted starting material .
  • Salt Forms : Hemi-oxalate salts (e.g., CAS 1379811-94-5) improve solubility and stability during coupling steps .

How should researchers address discrepancies in spectral data during structural elucidation?

Q. Advanced

  • Cross-Validation : Compare NMR/HRMS data with synthesized analogs (e.g., 7-azaspiro[3.5]nonane hydrochloride derivatives) to confirm spirocyclic integrity .
  • Dynamic Resolution : For overlapping signals, use variable-temperature NMR or COSY/HSQC to resolve conformational ambiguities .
  • Contradiction Analysis : If molecular weight conflicts arise (e.g., 253.28 vs. 344.41 g/mol), verify salt forms (e.g., hemi-oxalate vs. free base) .

What is the role of spirocyclic scaffolds like this compound in enhancing drug bioavailability?

Advanced
Spirocyclic motifs improve pharmacokinetics by:

  • Conformational Rigidity : Reducing entropy loss upon target binding, as seen in Bcl-2 inhibitors (e.g., Sonrotoclax) and ghrelin receptor inverse agonists (e.g., PF-5190457) .
  • Solubility Modulation : Oxygen and nitrogen atoms in the spirocycle enhance hydrogen-bonding potential, critical for CNS penetration .
  • Metabolic Stability : The 7-azaspiro[3.5]nonane core resists cytochrome P450 oxidation, as demonstrated in preclinical studies .

What purification techniques are most effective post-synthesis?

Q. Basic

  • Column Chromatography : Use petroleum ether/EtOAc gradients (e.g., 3:2 ratio) to isolate nitro-substituted intermediates .
  • Recrystallization : Hemi-oxalate salts (e.g., C₁₆H₂₈N₂O₆) can be recrystallized from EtOAc/hexane for >95% purity .
  • Drying Agents : Anhydrous MgSO₄ efficiently removes residual water from organic extracts .

How do salt forms impact the compound’s solubility and reactivity?

Q. Advanced

  • Solubility : Hemi-oxalate salts (e.g., CAS 1379811-94-5) increase aqueous solubility (1.048 g/mL) compared to hydrophobic free bases .
  • Reactivity : The oxalate counterion stabilizes intermediates during coupling reactions (e.g., with imidazole derivatives) .
  • Storage : Salts are hygroscopic; store at 2–8°C in desiccators to prevent hydrolysis .

How can metabolic pathways involving this compound be studied experimentally?

Q. Advanced

  • Biotransformation Assays : Incubate with liver microsomes and NADPH to identify oxidative metabolites (e.g., hydroxylation at the spirocyclic carbon) .
  • Isotope Labeling : Use ¹⁴C-labeled ethanol moieties to track metabolic incorporation in vivo .
  • Enzyme Inhibition : Test interactions with molybdenum-containing enzymes (e.g., aldehyde oxidase) to assess clearance pathways .

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2-(2-Oxa-7-azaspiro[3.5]nonan-7-yl)ethanol
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.